エファプロキサル

概要

説明

エファプロキサルは、ヘモグロビンのアロステリック修飾剤として作用する合成化合物です。 これは、脂質低下剤であるベザフィブラートのアナログであり、うつ病、外傷性脳損傷、虚血、脳卒中、心筋梗塞、糖尿病、低酸素症、鎌状赤血球症、高コレステロール血症の治療、および放射線増感剤として、さまざまな医療用途に開発されてきました .

科学的研究の応用

Efaproxiral has a wide range of scientific research applications:

作用機序

エファプロキサルは、ヘモグロビン分子の中心の水腔に結合することでその効果を発揮し、ヘモグロビンの酸素結合親和性を低下させるコンフォメーション変化を引き起こします。 これにより、組織への酸素放出量が増加し、低酸素腫瘍における放射線療法および化学療法の有効性を高める可能性があります . 関与する分子標的は、ヘモグロビンのαサブユニットとβサブユニットです .

類似の化合物との比較

エファプロキサルは、ヘモグロビンをアロステリックに修飾し、その酸素結合親和性を低下させる能力においてユニークです。類似の化合物には以下が含まれます。

ベザフィブラート: エファプロキサルと構造的に類似していますが、ヘモグロビンに同じアロステリック効果はありません.

フェノキシ酢酸誘導体: アニソールが酢酸またはその誘導体に結合した化合物であり、エファプロキサルと一部の構造的特徴を共有しています.

その他のヘモグロビンのアロステリック修飾剤: ヘモグロビンの酸素結合特性を修飾できますが、特定のメカニズムと効果が異なる場合があります.

エファプロキサルは、組織への酸素放出量を高めるユニークな能力により、さまざまな医療および科学的用途に役立つ化合物となっています。

生化学分析

Biochemical Properties

Efaproxiral interacts with hemoglobin subunits in humans . It is known to reduce the oxygen-binding affinity of hemoglobin, which facilitates the release of oxygen and potentially increases tissue oxygenation . This property of Efaproxiral plays a significant role in its biochemical interactions .

Cellular Effects

Efaproxiral has been studied for its effects on hypoxic cells, particularly in the context of cancer treatment . It has been shown to increase the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . By increasing the offloading of oxygen into tumor tissues, Efaproxiral can make these drugs more effective .

Molecular Mechanism

The primary mechanism of action of Efaproxiral involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, Efaproxiral facilitates the release of oxygen from hemoglobin . This can lead to increased oxygenation of tissues, which is particularly beneficial in the context of hypoxic tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, Efaproxiral has been shown to significantly increase tumor oxygenation within 5 days, with maximum increases observed at 22-31 minutes after treatment . This suggests that Efaproxiral has a relatively rapid onset of action, and its effects can be sustained over several days .

Dosage Effects in Animal Models

In animal models, the effects of Efaproxiral have been observed to vary with dosage . For instance, it has been shown to enhance exercise capacity in feline, rat, and canine models for approximately 100 minutes immediately after a high dosage 45-minute intravenous infusion .

Metabolic Pathways

Given its interaction with hemoglobin, it is likely that Efaproxiral plays a role in the transport and delivery of oxygen, which is a critical process in cellular metabolism .

Transport and Distribution

Information on the transport and distribution of Efaproxiral within cells and tissues is limited . Efaproxiral can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .

Subcellular Localization

Given its role in modulating the oxygen-binding affinity of hemoglobin, it is likely that Efaproxiral interacts with hemoglobin within red blood cells .

準備方法

エファプロキサルは、いくつかの方法で合成できます。1つの方法は、アシル化反応、それに続くフェノールのO-アルキル化と精製によるものです。 このプロセスには、アシル化反応、フェノールのO-アルキル化反応、および精製という3つのステップが含まれ、純度が99.50%までの製品が得られます . 別の方法は、等モル量のヒドロキシフェニル酢酸と3,5-ジメチルアニリンを化合物縮合剤と撹拌し、還流させて反応させ、その後マイクロ波照射技術で反応を支援することです .

化学反応解析

エファプロキサルは、以下を含むさまざまな化学反応を受けます。

酸化: エファプロキサルは、特定の条件下で酸化され、さまざまな酸化生成物を形成します。

還元: 還元反応は、エファプロキサル中の官能基を修飾し、その化学的性質を変化させる可能性があります。

置換: エファプロキサルは、置換反応を受ける可能性があり、その場合、1つの官能基が別の官能基に置き換えられます。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、触媒が含まれます。

科学研究への応用

エファプロキサルは、さまざまな科学研究への応用があります。

化学反応の分析

Efaproxiral undergoes various chemical reactions, including:

Oxidation: Efaproxiral can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in efaproxiral, altering its chemical properties.

Substitution: Efaproxiral can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

類似化合物との比較

Efaproxiral is unique in its ability to allosterically modify hemoglobin and reduce its oxygen-binding affinity. Similar compounds include:

Bezafibrate: A lipid-lowering agent that shares structural similarities with efaproxiral but does not have the same allosteric effects on hemoglobin.

Phenoxyacetic acid derivatives: Compounds containing an anisole linked to an acetic acid or derivative, which share some structural features with efaproxiral.

Other allosteric modifiers of hemoglobin: Compounds that can modify hemoglobin’s oxygen-binding properties, though they may differ in their specific mechanisms and effects.

Efaproxiral’s unique ability to enhance oxygen release to tissues makes it a valuable compound for various medical and scientific applications.

特性

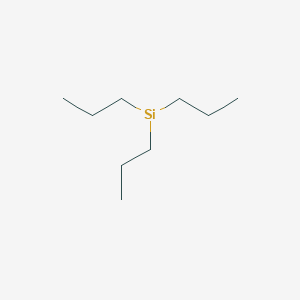

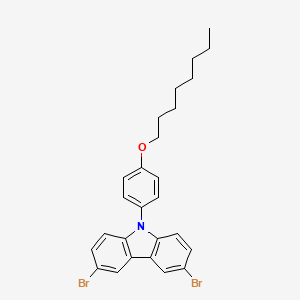

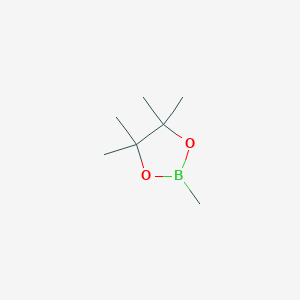

IUPAC Name |

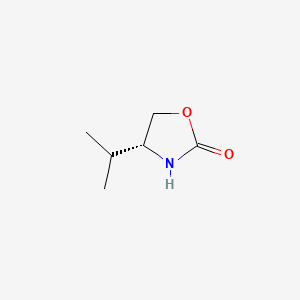

2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFRJXLZYUTIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156934 | |

| Record name | Efaproxiral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131179-95-8 | |

| Record name | Efaproxiral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131179-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efaproxiral [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efaproxiral | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efaproxiral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAPROXIRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

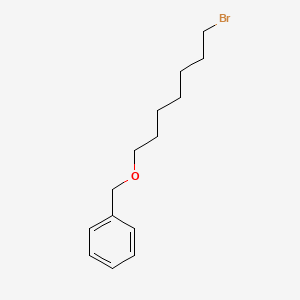

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)